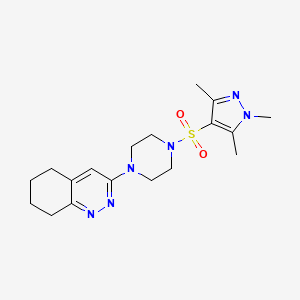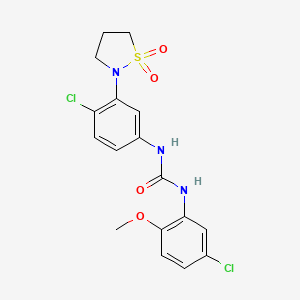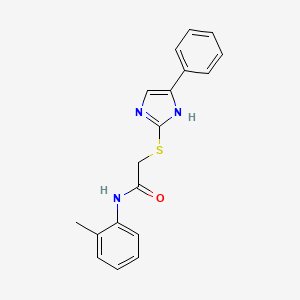![molecular formula C14H20INO2Si B2861339 2-(((tert-Butyldimethylsilyl)oxy)methyl)-7-iodofuro[3,2-c]pyridine CAS No. 1956364-46-7](/img/structure/B2861339.png)
2-(((tert-Butyldimethylsilyl)oxy)methyl)-7-iodofuro[3,2-c]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
TBDMS is a silyl ether used to protect hydroxyl groups, typically in organic synthesis . It is known for its high hydrolytic stability, making it useful for protecting groups in various chemical reactions .
Synthesis Analysis
The synthesis of TBDMS-protected compounds typically involves the reaction of alcohols with tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base .Molecular Structure Analysis
TBDMS-protected compounds have the general formula R-O-Si(C(CH3)3)2CH3, where R represents the rest of the molecule .Chemical Reactions Analysis
TBDMS ethers can act as both an aldol donor and an aldol acceptor in the stereocontrolled production of erythrose .Physical And Chemical Properties Analysis
TBDMS-protected compounds are generally stable under basic conditions but can be deprotected under acidic conditions or by using fluoride ions . The physical properties such as boiling point or melting point can vary widely depending on the structure of the R group .Wissenschaftliche Forschungsanwendungen
Metal-Free Catalytic Oxidation System
Iodine–pyridine–tert-butylhydroperoxide has been developed as a green and efficient catalytic system for the oxidation of benzylic methylenes to ketones and primary amines to nitriles. This method is characterized by mild and environmentally benign conditions, requiring no transition metals, organic solvents, or hazardous reagents. The oxidation process yields ketones from benzylic methylenes with excellent yields and complete chemoselectivity, while primary amines are converted to nitriles in moderate to good yields within minutes (Zhang et al., 2009).
Metalation and Carbon-Carbon Coupling
The metalation of (tert-butyldimethylsilyl)(2-pyridylmethyl)amine with dimethylzinc leads to the formation of colorless dimeric methylzinc 2-pyridylmethyl(tert-butyldimethylsilyl)amide. This compound, upon solvent-free thermal decomposition, yields various products including amine, bis(methylzinc)—1,2-dipyridyl-1,2-bis(tert-butyldimethylsilylamido)ethane, and bis[(tert-butyldimethylsilyl)(2-pyridylmethyl)amido]zinc. These reactions demonstrate the potential for creating complex zinc-based compounds through carbon-carbon coupling processes (Westerhausen et al., 2001).
Coordination Chemistry and Luminescence
Derivatives of 2,6-di(pyrazol-1-yl)pyridine and 2,6-di(pyrazol-3-yl)pyridine have been explored as ligands in coordination chemistry. These compounds show promise in the development of luminescent lanthanide compounds for biological sensing and iron complexes with unusual thermal and photochemical spin-state transitions. This research highlights the versatility of pyridine derivatives in creating complexes with unique luminescent properties for potential applications in sensing and catalysis (Halcrow, 2005).
Catalytic Water Oxidation
A new family of Ru complexes for water oxidation has been developed using ligands derived from pyridine. These complexes demonstrate the ability to evolve oxygen efficiently when added to an aqueous Ce(IV)-CF3SO3H solution. The study shows variations in turnover numbers based on the electron donor/acceptor ability of the axial pyridine ligand, highlighting the potential of these complexes in catalytic water oxidation processes (Zong & Thummel, 2005).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
tert-butyl-[(7-iodofuro[3,2-c]pyridin-2-yl)methoxy]-dimethylsilane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20INO2Si/c1-14(2,3)19(4,5)17-9-11-6-10-7-16-8-12(15)13(10)18-11/h6-8H,9H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVERXRBEEASQAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1=CC2=CN=CC(=C2O1)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20INO2Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(((tert-Butyldimethylsilyl)oxy)methyl)-7-iodofuro[3,2-c]pyridine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

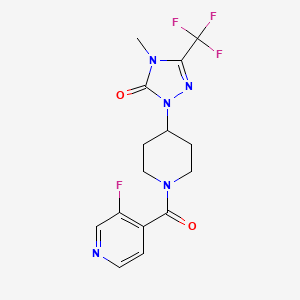
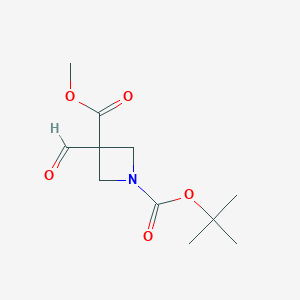
![3-ethoxy-4-[(7-nitro-4H-1,3-benzodioxin-5-yl)methoxy]benzaldehyde](/img/structure/B2861259.png)
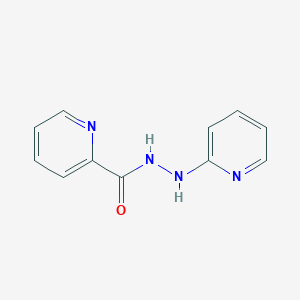
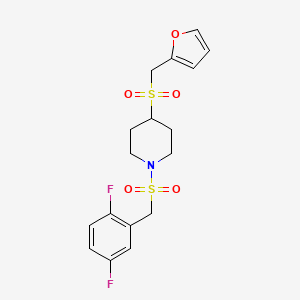

![3-(2,5-dimethylphenyl)-7-methyl-2-sulfanylidene-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B2861267.png)
![3-chloro-N-[(3-isopropyl-3H-imidazo[4,5-b]pyridin-2-yl)methyl]-4-methylbenzenesulfonamide](/img/structure/B2861269.png)
![Methyl 2-[[1-(3,3,3-trifluoropropyl)pyrazol-4-yl]amino]acetate](/img/structure/B2861271.png)
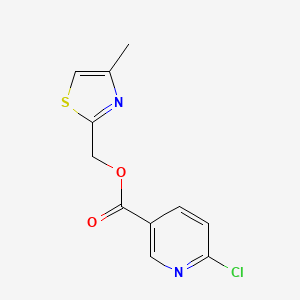
![1-[(2-Chlorophenyl)methyl]-1,3-diazinane-2,4,6-trione](/img/structure/B2861274.png)
